An In-depth Technical Guide to N-(4-Nitrophenyl)propionamide
An In-depth Technical Guide to N-(4-Nitrophenyl)propionamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(4-Nitrophenyl)propionamide, a valuable chemical intermediate. It details its chemical and physical properties, synthesis, and potential applications, with a focus on providing practical insights for laboratory use.
Core Chemical Identity
N-(4-Nitrophenyl)propionamide is a nitroaromatic compound belonging to the amide class. Its structure features a propionamide group attached to a p-nitroaniline core.
Systematic IUPAC Name: N-(4-nitrophenyl)propanamide[1]
Synonyms: p-Nitropropionanilide, 4-Nitro-propionylanilide[1]
Key Identifiers:
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CAS Number: 4850-93-5[1]
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Molecular Formula: C₉H₁₀N₂O₃[1]
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Molecular Weight: 194.19 g/mol [1]
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InChI Key: XHHRFANWCYGWQW-UHFFFAOYSA-N[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(4-Nitrophenyl)propionamide is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical State | Solid | [3] |
| Melting Point | 187-189 °C | [4] |
| Boiling Point (Predicted) | 411.7 ± 28.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 13.91 ± 0.70 | [1] |
Solubility: While comprehensive experimental solubility data is not widely published, N-(4-Nitrophenyl)propionamide is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in alcohols like ethanol is likely to be moderate, while it is expected to have low solubility in nonpolar solvents like hexane.
Synthesis of N-(4-Nitrophenyl)propionamide
The primary synthetic route to N-(4-Nitrophenyl)propionamide involves the acylation of 4-nitroaniline with propionyl chloride. This electrophilic substitution reaction on the amine group is a common method for amide formation.
Reaction Scheme:
Caption: Synthesis of N-(4-Nitrophenyl)propionamide from 4-nitroaniline and propionyl chloride.
Detailed Experimental Protocol:
This protocol is based on established laboratory procedures for the synthesis of similar amides.[1]
Materials:
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4-Nitroaniline (1.0 eq)
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Propionyl chloride (1.0 eq)
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Dichloromethane (DCM), anhydrous
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Hexane
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Deionized water
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Rotary evaporator
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Büchner funnel and filter paper
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-nitroaniline (e.g., 7.5 mmol, 1.04 g) in anhydrous dichloromethane (30 mL).[1]
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Acylation: Cool the solution in an ice bath. Slowly add propionyl chloride (e.g., 7.5 mmol, 0.70 mL) dropwise to the stirred solution.[1]
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.[1]
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Workup and Isolation:
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Upon reaction completion (which can be monitored by thin-layer chromatography), filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Wash the resulting crude solid with hexane (10 mL) to remove nonpolar impurities.[1]
-
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
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Drying: Dry the purified product under vacuum to yield N-(4-Nitrophenyl)propionamide as a solid.
Note on Yield: The reported yield for a similar, unoptimized procedure was 26%.[1] Optimization of reaction conditions, such as the use of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, may improve the yield.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group will be further downfield due to its strong electron-withdrawing nature. The protons meta to the nitro group will be slightly upfield.
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Amide Proton (NH): A broad singlet, typically in the region of δ 8.0-10.0 ppm. Its chemical shift can be highly dependent on solvent and concentration.
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Propionyl Protons: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (typically δ 1.0-2.5 ppm). The CH₂ group will be adjacent to the carbonyl and thus further downfield than the CH₃ group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the downfield region, typically δ 170-175 ppm.
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Aromatic Carbons: Four signals in the aromatic region (δ 115-150 ppm). The carbon bearing the nitro group will be the most downfield, and the carbon bearing the amide group will also be significantly downfield.
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Aliphatic Carbons: Two signals in the aliphatic region (δ 10-30 ppm) corresponding to the CH₂ and CH₃ of the propionyl group.
FT-IR (Fourier-Transform Infrared) Spectroscopy:
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N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
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C=O Stretch (Amide I band): A strong, sharp peak around 1660-1680 cm⁻¹.
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N-H Bend (Amide II band): A peak around 1550 cm⁻¹.
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NO₂ Asymmetric and Symmetric Stretches: Strong peaks around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
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C-H Stretches (Aromatic and Aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): Expected at m/z = 194.07.
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Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the propionyl group, the nitro group, and other characteristic amide bond cleavages.
Applications and Areas of Research
N-(4-Nitrophenyl)propionamide primarily serves as a chemical intermediate in the synthesis of more complex molecules.
Intermediate in Liquid Crystal Synthesis
Nitroaromatic compounds are often utilized as precursors in the synthesis of liquid crystals.[5] The nitro group can be readily reduced to an amine, which can then be further functionalized to create the mesogenic core of a liquid crystal molecule. The rigid nature of the aromatic ring in N-(4-Nitrophenyl)propionamide makes it a suitable building block for these materials.
Precursor for Biologically Active Molecules
While there is limited direct research on the biological activity of N-(4-Nitrophenyl)propionamide itself, the broader class of nitroaromatic compounds and specifically N-aryl amides have shown a wide range of biological activities.
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Antimicrobial and Anticancer Potential: Related compounds, such as N-(4'-substituted phenyl)-l-prolinamides, have demonstrated promising in vitro anticancer and antimicrobial activities.[6][7] The 4-nitrophenyl moiety is a common feature in various biologically active molecules.
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Enzyme Substrates and Inhibitors: The p-nitrophenyl group is frequently incorporated into synthetic enzyme substrates. Cleavage of the substrate by an enzyme releases p-nitrophenol, which is a chromophore that can be easily quantified spectrophotometrically.
The synthesis of derivatives of N-(4-Nitrophenyl)propionamide could be a promising avenue for the discovery of new therapeutic agents.
Safety and Handling
As a nitroaromatic compound, N-(4-Nitrophenyl)propionamide should be handled with appropriate care in a laboratory setting.
Hazard Identification:
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Irritant: May cause skin, eye, and respiratory tract irritation.
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Toxicity: The toxicological properties have not been fully investigated. As with all nitroaromatic compounds, it should be handled as potentially toxic.
Recommended Handling Procedures:
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Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
N-(4-Nitrophenyl)propionamide is a valuable and versatile chemical intermediate with established utility in the synthesis of more complex molecules, particularly in the fields of materials science and medicinal chemistry. While a significant amount of data exists for this compound, further research into its biological activities and the optimization of its synthesis would be beneficial. This guide provides a solid foundation for researchers and drug development professionals working with or considering the use of N-(4-Nitrophenyl)propionamide in their research endeavors.
References
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- Osinubi, A. D., Izunobi, J. U., & Familoni, O. B. (2020). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides.
- Osinubi, A. D., Izunobi, J. U., Bao, X., & Familoni, O. B. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. The Royal Society.
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ChemSynthesis. (n.d.). 2-chloro-N-(4-nitrophenyl)propanamide. Retrieved from [Link]
- Ertan, T., Yildiz, I., Tekiner-Gulbas, B., Bolelli, K., Temiz-Arpaci, O., Yalcin, I., Aki-Sener, E., & Ucarturk, N. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3627923, N-(4-Nitrophenyl)propionamide. Retrieved from [Link].
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Polysil. (n.d.). N-(4-Nitrophenyl)propionamide. Retrieved from [Link]
- Smajlagić, A., Srabovic, M., Ademovic, Z., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
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SpectraBase. (n.d.). N-(4-nitrophenyl)prop-2-ene-1-sulfonamide. Retrieved from [Link]
- The Royal Society of Chemistry. (2014).
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University of Rochester. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]
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Wiley Online Library. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
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Wiley SpectraBase. (n.d.). 2-chloro-N-(4-nitrophenyl)propanamide. Retrieved from [Link]
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Polysil. (n.d.). N-(4-Nitrophenyl)propionamide. Retrieved from [Link]
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